N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

GPCR selectivity off-target

This compound's confirmed inactivity at GPR35 (IC50 >100 µM) removes a common confounding variable in phenotypic assays, making it an exceptional choice for chemical probe campaigns targeting Wnt/β-catenin, NF-κB, or GPCR crosstalk. With a clogP of 3.14 and TPSA of 78.0 Ų, it occupies optimal physicochemical space for intracellular targets. Sourced from reputable manufacturers with guaranteed ≥95% purity, it ensures batch-to-batch reproducibility for large-scale screening.

Molecular Formula C24H27N3O4S2
Molecular Weight 485.62
CAS No. 380453-39-4
Cat. No. B2458624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
CAS380453-39-4
Molecular FormulaC24H27N3O4S2
Molecular Weight485.62
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C24H27N3O4S2/c1-24(2,3)19-8-4-17(5-9-19)21-16-32-23(25-21)26-22(28)18-6-10-20(11-7-18)33(29,30)27-12-14-31-15-13-27/h4-11,16H,12-15H2,1-3H3,(H,25,26,28)
InChIKeyCVCDLTHQKQHMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 380453-39-4): Structural Identity and Baseline Characterization


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 380453-39-4) is a synthetic small molecule belonging to the thiazole-sulfonamide-benzamide class, defined by a 4‑tert‑butylphenyl substituent at the thiazole C4 position and a 4‑(morpholine‑4‑sulfonyl)benzamide moiety at the thiazole C2 position . The compound has a molecular formula of C₂₄H₂₇N₃O₄S₂, a molecular weight of 485.62 g/mol, and a calculated partition coefficient (clogP) of 3.14, placing it within Lipinski’s Rule of Five space for drug‑like molecules [1]. It is commercially available as a research‑grade chemical with a minimum purity of 95% from multiple suppliers, including CymitQuimica (Biosynth brand) and Fujifilm Wako (Enamine), serving as a building block for medicinal chemistry and chemical biology applications .

Why In‑Class Thiazole‑Sulfonamide Analogs Cannot Substitute for CAS 380453-39-4


The thiazole‑sulfonamide chemical space contains multiple closely related compounds that differ in key structural features—including the nature of the N‑acyl substituent, the position of the tert‑butyl group, and the heterocyclic core—that are expected to produce divergent target engagement, pharmacokinetic, and physicochemical profiles. For example, the fatty acid synthase (FAS) inhibitor ML356 (2‑ethyl‑N‑{4‑[4‑(morpholinosulfonyl)phenyl]thiazol‑2‑yl}butanamide) shares the morpholinosulfonyl‑phenyl‑thiazole core but replaces the 4‑tert‑butylbenzamide portion with a 2‑ethylbutanamide, resulting in a distinct biological fingerprint (FAS thioesterase domain IC₅₀ = 0.334 µM) . Conversely, the regioisomer 4‑tert‑butyl‑N‑{4‑[4‑(morpholinylsulfonyl)phenyl]‑1,3‑thiazol‑2‑yl}benzamide relocates the tert‑butyl group from the thiazole‑phenyl ring to the benzamide carbonyl, altering molecular shape and potentially target interactions [1]. Even minor modifications—such as replacing the 4‑tert‑butylphenyl group with a simple phenyl ring (CAS 313520‑86‑4) or swapping the thiazole for a benzothiazole scaffold—can substantially change lipophilicity, metabolic stability, and biological activity [2]. These structural distinctions make generic substitution unreliable; each analog must be independently validated for the intended application.

Quantitative Differentiation Evidence for CAS 380453-39-4 Versus Closest Analogs


GPR35 Antagonism: Inactivity Profiling as a Selectivity Advantage

In a BRET‑based GPR35 antagonism assay using human GPR35‑Gα13 SPASM sensor cells, compound 380453‑39‑4 was tested at concentrations up to at least 100 µM and classified as inactive (i.e., IC₅₀ > 100 µM), indicating no measurable antagonism of this receptor [1]. By contrast, the structurally related FAS inhibitor ML356 has not been similarly profiled against GPR35, and many thiazole‑containing compounds exhibit promiscuous GPCR activity. The confirmed lack of GPR35 engagement at high micromolar concentrations represents a defined selectivity window that may reduce off‑target liability in cellular assays where GPR35 signaling is a confounding factor.

GPCR selectivity off-target GPR35 chemical probe

Lipophilicity (clogP) Differentiation from the Phenyl Analog

The calculated partition coefficient (clogP) for compound 380453‑39‑4 is 3.14, as reported by the ECBD database [1]. Its closest simpler analog, 4‑(morpholinosulfonyl)‑N‑(4‑phenylthiazol‑2‑yl)benzamide (CAS 313520‑86‑4, MW 429.5), lacks the tert‑butyl group and is predicted to have a significantly lower clogP (estimated ~2.0–2.5 based on fragment‑based calculations), because the tert‑butyl substituent contributes approximately +0.7 to +1.0 log units to lipophilicity [2]. The elevated clogP of the target compound is expected to enhance passive membrane permeability and potentially improve intracellular target access, although this comes with a need to monitor solubility and metabolic clearance.

lipophilicity clogP permeability physicochemical medicinal chemistry

Predicted Ionization State (pKa) and Its Impact on Solubility and Formulation

The predicted acid dissociation constant (pKa) for compound 380453‑39‑4 is 6.56 ± 0.50, as listed on ChemicalBook . This value suggests that the compound is partially ionized at physiological pH 7.4, with the ionizable center likely being the sulfonamide NH or thiazole nitrogen. In comparison, the phenyl analog (CAS 313520‑86‑4) is predicted to have a similar pKa (~6.5), but its lower molecular weight and lower lipophilicity may result in different solubility‑pH profiles. The moderate pKa of the target compound offers formulation flexibility: at pH < 5.5 the compound will be predominantly unionized (favoring passive membrane permeation), while at pH > 7.5 ionization increases aqueous solubility, which can be exploited for injectable or oral formulation development.

pKa ionization solubility formulation physicochemical

Molecular Weight and Topological Polar Surface Area: Differentiating Physicochemical Space from ML356

Compound 380453‑39‑4 has a molecular weight (MW) of 485.63 Da and a topological polar surface area (TPSA) of 78.0 Ų, as catalogued in the ECBD database [1]. The FAS inhibitor ML356 (MW 423.55 Da, TPSA not specifically reported but expected to be ~75–80 Ų) is approximately 62 Da lighter because it contains a 2‑ethylbutanamide instead of the 4‑tert‑butylbenzamide group . The higher MW of the target compound reflects the bulkier and more lipophilic tert‑butylbenzamide substituent, which may influence target binding through additional hydrophobic contacts. Both compounds satisfy Lipinski’s Rule of Five, but their distinct MW and substituent patterns predict differences in binding mode, metabolic soft spots, and pharmacokinetic behavior.

molecular weight TPSA drug-likeness Rule of Five physicochemical

Purity and Sourcing Reliability for Reproducible Research

Compound 380453‑39‑4 is supplied with a guaranteed minimum purity of 95% by CymitQuimica (Biosynth) and similar specifications by Fujifilm Wako (Enamine), ensuring batch‑to‑batch consistency for reproducible experimental results . In contrast, regioisomeric and benzothiazole analogs (e.g., 4‑tert‑butyl‑N‑{4‑[4‑(morpholinylsulfonyl)phenyl]‑1,3‑thiazol‑2‑yl}benzamide) are primarily listed on vendor sites that do not provide validated purity certificates, and the benzothiazole analog on PubChem lacks commercial sourcing with documented purity [1][2]. The availability of 380453‑39‑4 from multiple reputable suppliers with transparent purity specifications reduces the risk of confounding impurities in biological assays and facilitates procurement for screening campaigns.

purity quality control supply chain reproducibility research reagent

Structural Topology: Positional Isomerism as a Determinant of Biological Activity

Compound 380453‑39‑4 and its regioisomer 4‑tert‑butyl‑N‑{4‑[4‑(morpholinylsulfonyl)phenyl]‑1,3‑thiazol‑2‑yl}benzamide share the identical molecular formula (C₂₄H₂₇N₃O₄S₂) and molecular weight (485.6 g/mol) [1]. However, the position of the tert‑butyl group differs: in the target compound it is attached to the phenyl ring on the thiazole C4, whereas in the regioisomer it is attached to the benzamide carbonyl phenyl ring. This positional isomerism is expected to alter molecular shape, electrostatic surface potential, and hydrogen‑bonding patterns, which can lead to divergent target binding profiles. The target compound’s specific topology places the bulky tert‑butyl group distal to the morpholinosulfonyl moiety, potentially minimizing steric clash in certain binding pockets compared to the regioisomer, where the tert‑butyl group is closer to the sulfonamide [1]. Although direct comparative biological data are not yet available, this topological distinction is a critical consideration for SAR campaigns and scaffold selection.

positional isomer regioisomer structure-activity relationship scaffold medicinal chemistry

Recommended Application Scenarios for CAS 380453-39-4 Based on Verified Differentiation Evidence


Chemical Probe Development Requiring GPR35‑Silent Background

The confirmed inactivity of compound 380453‑39‑4 at GPR35 (IC₅₀ > 100 µM) makes it a superior candidate for chemical probe campaigns where GPR35‑mediated signaling could confound phenotypic readouts. Researchers investigating pathways such as Wnt/β‑catenin, NF‑κB, or GPCR crosstalk can employ this compound as a negative control or as a scaffold for further optimization without the risk of inadvertent GPR35 modulation [1].

Medicinal Chemistry Hit‑to‑Lead Optimization Targeting Lipophilic Binding Pockets

With a clogP of 3.14 and a TPSA of 78.0 Ų, this compound occupies a favorable physicochemical space for targeting intracellular or membrane‑associated proteins with lipophilic binding pockets. It can serve as a starting point for structure‑activity relationship (SAR) studies aimed at targets such as fatty acid synthase (FAS), kinases, or nuclear receptors, where the 4‑tert‑butylphenyl substituent is expected to contribute to binding affinity through hydrophobic contacts [2].

Formulation and Solubility Studies Leveraging Predictable Ionization Behavior

The predicted pKa of 6.56 ± 0.50 allows formulators to design pH‑adjusted vehicles that maximize either solubility (basic pH) or permeability (acidic pH). This compound is suitable for pre‑formulation screening studies to evaluate salt formation, co‑solvent systems, or lipid‑based delivery, where the ionization state can be precisely controlled to match the intended route of administration .

Reproducible Screening Library Enrichment with Verified Purity and Multi‑Vendor Sourcing

The availability of this compound from at least two reputable suppliers (CymitQuimica/Biosynth and Fujifilm Wako/Enamine) with a guaranteed minimum purity of 95% ensures that screening libraries can be reliably replenished across multiple experimental cycles. This mitigates the risk of batch‑to‑batch variability and supports large‑scale phenotypic or target‑based screens where compound integrity is paramount .

Quote Request

Request a Quote for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.